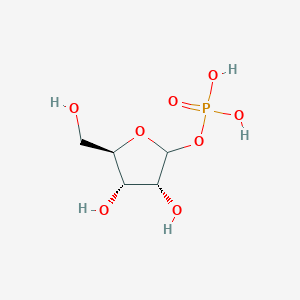![molecular formula C25H31N5O2 B227839 2-[(azidoacetyl)anilino]-N-cyclohexyl-2-(4-isopropylphenyl)acetamide](/img/structure/B227839.png)
2-[(azidoacetyl)anilino]-N-cyclohexyl-2-(4-isopropylphenyl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-[(azidoacetyl)anilino]-N-cyclohexyl-2-(4-isopropylphenyl)acetamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. It is a synthetic compound that is primarily used in biochemical research for studying the mechanism of action of various enzymes and proteins.
Mécanisme D'action
The mechanism of action of 2-[(azidoacetyl)anilino]-N-cyclohexyl-2-(4-isopropylphenyl)acetamide involves the inhibition of specific enzymes. The compound binds to the active site of enzymes and prevents their activity. This mechanism of action has been studied extensively in various scientific studies.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 2-[(azidoacetyl)anilino]-N-cyclohexyl-2-(4-isopropylphenyl)acetamide are primarily related to its mechanism of action. The compound has been reported to inhibit the activity of various enzymes, which can have significant effects on biochemical pathways. The physiological effects of this compound have not been extensively studied, and further research is required to understand its potential applications in this field.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using 2-[(azidoacetyl)anilino]-N-cyclohexyl-2-(4-isopropylphenyl)acetamide in lab experiments include its well-established synthesis method, its potential applications in drug development, and its ability to inhibit the activity of specific enzymes. The limitations of using this compound include its potential toxicity and the need for further research to understand its physiological effects.
Orientations Futures
There are various future directions for research on 2-[(azidoacetyl)anilino]-N-cyclohexyl-2-(4-isopropylphenyl)acetamide. Some potential areas of research include:
1. Further studies on the mechanism of action of this compound and its potential applications in drug development.
2. Studies on the potential toxicity of this compound and its effects on physiological pathways.
3. Development of new derivatives of this compound with improved properties and applications.
4. Studies on the potential applications of this compound in the field of biochemistry and molecular biology.
Conclusion:
In conclusion, 2-[(azidoacetyl)anilino]-N-cyclohexyl-2-(4-isopropylphenyl)acetamide is a synthetic compound that has various applications in scientific research. Its well-established synthesis method and potential applications in drug development make it an attractive candidate for further research. However, its potential toxicity and the need for further research to understand its physiological effects are limitations that need to be addressed. Further research in this field is required to fully understand the potential applications of this compound in various fields of science.
Méthodes De Synthèse
The synthesis of 2-[(azidoacetyl)anilino]-N-cyclohexyl-2-(4-isopropylphenyl)acetamide involves the reaction of aniline with acetic anhydride to form N-acetylaniline. This compound is then reacted with azidoacetyl chloride to form N-(2-azidoacetyl)aniline. The final compound is obtained by reacting N-(2-azidoacetyl)aniline with N-cyclohexyl-2-(4-isopropylphenyl)acetamide. The synthesis method of this compound is well-established and has been reported in various scientific journals.
Applications De Recherche Scientifique
2-[(azidoacetyl)anilino]-N-cyclohexyl-2-(4-isopropylphenyl)acetamide has various applications in scientific research. It is primarily used in biochemical research for studying the mechanism of action of various enzymes and proteins. This compound is also used in the development of new drugs and therapies for various diseases. The compound has been reported to inhibit the activity of certain enzymes, which makes it a potential candidate for drug development.
Propriétés
Nom du produit |
2-[(azidoacetyl)anilino]-N-cyclohexyl-2-(4-isopropylphenyl)acetamide |
|---|---|
Formule moléculaire |
C25H31N5O2 |
Poids moléculaire |
433.5 g/mol |
Nom IUPAC |
2-(N-(2-azidoacetyl)anilino)-N-cyclohexyl-2-(4-propan-2-ylphenyl)acetamide |
InChI |
InChI=1S/C25H31N5O2/c1-18(2)19-13-15-20(16-14-19)24(25(32)28-21-9-5-3-6-10-21)30(23(31)17-27-29-26)22-11-7-4-8-12-22/h4,7-8,11-16,18,21,24H,3,5-6,9-10,17H2,1-2H3,(H,28,32) |
Clé InChI |
HSXWGWBEPUSWEK-UHFFFAOYSA-N |
SMILES |
CC(C)C1=CC=C(C=C1)C(C(=O)NC2CCCCC2)N(C3=CC=CC=C3)C(=O)CN=[N+]=[N-] |
SMILES canonique |
CC(C)C1=CC=C(C=C1)C(C(=O)NC2CCCCC2)N(C3=CC=CC=C3)C(=O)CN=[N+]=[N-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.







![[3-Benzoyloxy-2-methoxy-5-(4-methylphenyl)sulfonyloxyoxan-4-yl] benzoate](/img/structure/B227791.png)
![ethyl 5-hydroxy-2-methyl-1-[3-(4-nitroanilino)propyl]-1H-benzo[g]indole-3-carboxylate](/img/structure/B227795.png)


![5-(2-bromophenyl)-6-(3-hydroxypropyl)-1,3-dimethyl-1H-pyrrolo[3,4-d]pyrimidine-2,4(3H,6H)-dione](/img/structure/B227803.png)
![1-[1,3-dimethyl-7-(4-methylbenzyl)-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl]piperidine-4-carboxamide](/img/structure/B227810.png)
![1,3-dimethyl-7-(4-methylbenzyl)-8-{[2-(4-morpholinyl)ethyl]amino}-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B227811.png)


